Cas no 2228292-65-5 (O-1-(2-phenylphenyl)ethylhydroxylamine)

O-1-(2-phenylphenyl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-1-(2-phenylphenyl)ethylhydroxylamine
- O-[1-(2-phenylphenyl)ethyl]hydroxylamine
- 2228292-65-5
- EN300-1860978
-
- インチ: 1S/C14H15NO/c1-11(16-15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-11H,15H2,1H3
- InChIKey: BKHMCGOIYOPOIY-UHFFFAOYSA-N
- ほほえんだ: O(C(C)C1C=CC=CC=1C1C=CC=CC=1)N
計算された属性
- せいみつぶんしりょう: 213.115364102g/mol
- どういたいしつりょう: 213.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 35.2Ų
O-1-(2-phenylphenyl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860978-0.1g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 0.1g |
$1119.0 | 2023-09-18 | ||
Enamine | EN300-1860978-2.5g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 2.5g |
$2492.0 | 2023-09-18 | ||
Enamine | EN300-1860978-0.05g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 0.05g |
$1068.0 | 2023-09-18 | ||
Enamine | EN300-1860978-1g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 1g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1860978-5g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 5g |
$3687.0 | 2023-09-18 | ||
Enamine | EN300-1860978-5.0g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1860978-1.0g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1860978-0.25g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 0.25g |
$1170.0 | 2023-09-18 | ||
Enamine | EN300-1860978-0.5g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 0.5g |
$1221.0 | 2023-09-18 | ||
Enamine | EN300-1860978-10.0g |
O-[1-(2-phenylphenyl)ethyl]hydroxylamine |
2228292-65-5 | 10g |
$5467.0 | 2023-06-02 |
O-1-(2-phenylphenyl)ethylhydroxylamine 関連文献
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
O-1-(2-phenylphenyl)ethylhydroxylamineに関する追加情報
O-1-(2-phenylphenyl)ethylhydroxylamine: A Comprehensive Overview
O-1-(2-phenylphenyl)ethylhydroxylamine, identified by the CAS number 2228292-65-5, is a compound of significant interest in various scientific and industrial applications. This compound, with its unique structure and properties, has garnered attention in recent years due to its potential in drug development, material science, and catalysis. In this article, we delve into the characteristics, synthesis, applications, and recent advancements related to this compound.
The molecular structure of O-1-(2-phenylphenyl)ethylhydroxylamine is defined by its hydroxylamine group (-NH-OH) attached to an ethyl chain, which is further substituted with a 2-phenylphenyl group. This substitution imparts unique electronic and steric properties to the molecule, making it versatile for various chemical reactions. The compound's ability to act as both a nucleophile and a reducing agent has made it valuable in organic synthesis.
Recent studies have explored the role of O-1-(2-phenylphenyl)ethylhydroxylamine in the synthesis of bioactive compounds. For instance, researchers have utilized this compound as a precursor in the development of novel anti-inflammatory agents. Its ability to undergo selective reductions and substitutions has been leveraged to create molecules with improved pharmacokinetic profiles.
In the field of material science, O-1-(2-phenylphenyl)ethylhydroxylamine has shown promise as a building block for advanced materials. Its incorporation into polymer systems has been studied for enhancing mechanical properties and thermal stability. Additionally, its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs) has been highlighted in recent publications.
The synthesis of O-1-(2-phenylphenyl)ethylhydroxylamine typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses. For example, the use of transition metal catalysts has significantly improved the yield and purity of this compound.
Another area where O-1-(2-phenylphenyl)ethylhydroxylamine has demonstrated potential is in catalysis. Its ability to act as a ligand in transition metal complexes has been exploited for asymmetric catalysis. Recent studies have reported its use in enantioselective reductions, making it a valuable tool in the production of chiral pharmaceutical intermediates.
In conclusion, O-1-(2-pheny pheny eth yl hydroxy lamine strong>) with CAS number 2 8 9 5 is a compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in future research and development efforts.
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